(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-17(22)12-20-14-9-5-6-10-15(14)24-18(20)19-16(21)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOUUMAFBXMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the condensation of 2-aminobenzothiazole with phenylacetyl chloride, followed by esterification with methyl chloroacetate. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The phenylacetyl group may facilitate binding to enzymes or receptors, while the benzo[d]thiazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro, halogens) improves bioactivity but may reduce solubility .
- Synthetic Efficiency : Palladium-catalyzed methods () are robust for benzo[d]thiazole derivatives, whereas multicomponent reactions () enable rapid diversification.
- Unanswered Questions : The exact biological targets and pharmacokinetics of the target compound remain unexplored, warranting further studies.
Biological Activity
(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a benzo[d]thiazole moiety and an imine functional group, is believed to exhibit various pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H16N2O3S, with a molecular weight of 364.42 g/mol. The compound's structure allows for diverse chemical reactivity, which can be exploited in drug design and development.
Anti-inflammatory Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects may be attributed to the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and cancer metastasis. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. The structural features of this compound suggest it could interact with various biological targets involved in cancer progression. For instance, studies on related thiazole derivatives have demonstrated their efficacy in inhibiting cancer cell proliferation across multiple cell lines, highlighting the potential of this compound in oncology.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cognitive function.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound against various enzymes and cancer cell lines. For example, studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against cancer cells, indicating potent inhibitory effects.
| Compound | Target | IC50 Value (µM) | Activity |
|---|---|---|---|
| This compound | AChE | TBD | Neuroprotective |
| Similar Thiazole Derivative | MMPs | 5–10 | Anti-inflammatory |
| Coumarin-based Compound | AChE | 2.7 | Neuroprotective |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between this compound and its biological targets. These studies provide insights into the compound's mechanism of action and help identify key residues involved in binding affinity.
Q & A
Q. What are the standard synthetic routes for (Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and what intermediates are critical?
The compound is typically synthesized via alkolysis of precursors like mica ester (S-2-benzothiazolyl derivatives) in methanol under controlled pH (6.5) and temperature. Key intermediates include 2-amino-thiazole derivatives, which are pivotal for constructing the thiazole-acetate backbone. For example, intermediates such as S-2-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxycarbonylmethoxyimino-thioacetate are hydrolyzed to yield the target compound .
| Key Intermediate | Role | Reference |
|---|---|---|
| Mica ester | Precursor for alkolysis | |
| 2-Amino-thiazole derivatives | Core structure assembly |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary methods. H and C NMR confirm proton and carbon environments, while X-ray diffraction (using SHELX software for refinement) resolves stereochemistry and hydrogen-bonding networks. For example, intermolecular N–H⋯O and C–H⋯O interactions stabilize the crystal structure .
Q. What biological activities are associated with benzo[d]thiazol-3(2H)-one derivatives?
Derivatives exhibit antimicrobial and antifungal properties. Modifications at the acetic acid moiety (e.g., esterification or amidation) enhance activity. For instance, 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives show high efficacy against bacterial strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
Optimize pH, temperature, and solvent polarity. For example, maintaining pH 6.5 during alkolysis minimizes side reactions. Chromatographic purification (HPLC) and recrystallization in methanol are effective for isolating high-purity crystals (>97%) .
| Parameter | Optimal Condition | Impact |
|---|---|---|
| pH | 6.5 | Reduces hydrolysis |
| Solvent | Methanol | Enhances solubility |
| Temperature | 60–70°C | Accelerates reaction |
Q. How can data contradictions between spectral and crystallographic results be resolved?
Discrepancies in hydrogen bonding or stereochemistry require cross-validation. For instance, NMR may suggest rotational flexibility, while X-ray data (refined via SHELXL) reveal rigid conformations. Use DFT calculations to model electronic environments and validate experimental data .
Q. What strategies enhance the biological activity of derivatives via structure-activity relationship (SAR) studies?
Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring or modify the acetate side chain. Bivalent ligands (e.g., 3-substituted benzo[d]thiazol-2(3H)-ones) show improved binding to targets like protein disulfide isomerase (PDI) .
Q. How can isomerization (Z/E) during synthesis be monitored and controlled?
Use H NMR to track imino group geometry. Polar solvents (e.g., DMF) and low temperatures favor the Z-configuration. Crystallographic analysis confirms isomer stability .
Q. What computational methods predict reactivity and stability of derivatives?
Density Functional Theory (DFT) models (e.g., Gaussian 09) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
